2,6-dioxaspiro[4.5]decane-7-carboxylic acid
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Overview
Description
2,6-Dioxaspiro[4.5]decane-7-carboxylic acid is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between two oxygen atoms and a decane ring, making it an interesting subject for various chemical and pharmaceutical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dioxaspiro[4.5]decane-7-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of diols with carbonyl compounds under acidic conditions to form the spirocyclic ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
For industrial production, the synthesis of this compound may involve more scalable processes such as continuous flow chemistry. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dioxaspiro[4.5]decane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2,6-Dioxaspiro[4.5]decane-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-dioxaspiro[4.5]decane-7-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, making it a useful compound for studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Another spirocyclic compound with similar structural features but different chemical properties.
6,10-Dioxaspiro[4.5]decane-7,9-dione: Shares the spirocyclic core but has different functional groups attached.
Uniqueness
2,6-Dioxaspiro[4.5]decane-7-carboxylic acid is unique due to its specific spirocyclic structure and the presence of a carboxylic acid group. This combination of features makes it particularly versatile for various chemical reactions and applications in scientific research .
Properties
CAS No. |
1865239-11-7 |
---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
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